(4-(1-Aminoethyl)phenyl)boronic acid (4-(1-Aminoethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1258948-01-4
VCID: VC2734225
InChI: InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3
SMILES: B(C1=CC=C(C=C1)C(C)N)(O)O
Molecular Formula: C8H12BNO2
Molecular Weight: 165 g/mol

(4-(1-Aminoethyl)phenyl)boronic acid

CAS No.: 1258948-01-4

Cat. No.: VC2734225

Molecular Formula: C8H12BNO2

Molecular Weight: 165 g/mol

* For research use only. Not for human or veterinary use.

(4-(1-Aminoethyl)phenyl)boronic acid - 1258948-01-4

Specification

CAS No. 1258948-01-4
Molecular Formula C8H12BNO2
Molecular Weight 165 g/mol
IUPAC Name [4-(1-aminoethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3
Standard InChI Key UIXPMHMTFHKXEY-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(C)N)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(C)N)(O)O

Introduction

Chemical Structure and Identity

(4-(1-Aminoethyl)phenyl)boronic acid features a phenyl ring with a boronic acid group (-B(OH)₂) at the para position and an aminoethyl group (-CH(CH₃)NH₂) at the opposite end. This arrangement creates a versatile molecule with multiple reactive sites including the amine functionality and the boronic acid group .

Basic Identification

ParameterValue
CAS Number1258948-01-4
Molecular FormulaC₈H₁₂BNO₂
Molecular Weight164.997 g/mol
IUPAC Name[4-(1-aminoethyl)phenyl]boronic acid
Exact Mass165.096115 Da

The compound contains a stereocenter at the aminoethyl position, allowing for the existence of both R and S enantiomers . The R-enantiomer has been specifically identified in chemical databases with CAS number 1498286-24-0 .

Physical and Chemical Properties

(4-(1-Aminoethyl)phenyl)boronic acid possesses physical and chemical properties characteristic of both boronic acids and primary amines. These dual functionalities contribute to its potential utility in various chemical applications.

Physical Properties

PropertyValue
Physical StateSolid (presumed)
Density1.1±0.1 g/cm³
Boiling Point331.1±44.0 °C at 760 mmHg
Flash Point154.1±28.4 °C
LogP0.81
Topological Polar Surface Area (PSA)66.48 Ų
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.553

The compound exhibits moderate lipophilicity as indicated by its LogP value of 0.81, suggesting a balance between hydrophilic and lipophilic properties . This characteristic may be advantageous for applications requiring membrane permeability while maintaining some water solubility.

Structural Characteristics

The molecular structure contains several significant functional elements:

Structural FeatureDescription
Boronic Acid GroupB(OH)₂ at para position, Lewis acidic
Amine GroupPrimary amine functionality in aminoethyl chain
Chiral CenterAt the α-carbon of the aminoethyl group
Hydrogen Bond Donors3 (from boronic acid and amine)
Hydrogen Bond Acceptors3 (from boronic acid and amine)
Rotatable Bond Count2

The presence of both a boronic acid group and a primary amine creates a molecule with dual reactivity, making it potentially useful in various chemical transformations and applications.

Stereochemistry

The compound features a defined stereocenter at the α-carbon of the aminoethyl group, leading to two possible enantiomers.

Enantiomeric Forms

EnantiomerCAS NumberSMILES Notation
(R)-Enantiomer1498286-24-0B(C1=CC=C(C=C1)C@@HN)(O)O
(S)-EnantiomerNot specifically identified in search resultsNot provided

The R-enantiomer has been specifically documented in chemical databases . The InChI notation for the R-enantiomer is InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 .

Related Derivatives

Several important derivatives of (4-(1-Aminoethyl)phenyl)boronic acid have been documented, primarily serving as protected or modified forms for synthetic applications.

Hydrochloride Salt

ParameterValue
Name(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
CAS Number1704073-43-7
Molecular FormulaC₈H₁₃BClNO₂
Molecular Weight201.46 g/mol
SMILESB(C1=CC=C(C=C1)C(C)N)(O)O.Cl

The hydrochloride salt form is commonly used to improve stability and solubility in aqueous media . This form is frequently employed in research and pharmaceutical applications .

BOC-Protected Derivative

ParameterValue
Name(R)-(4-(1-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid
CAS Number871720-08-0
Molecular FormulaC₁₃H₂₀BNO₄
Molecular Weight265.12 g/mol
SMILESB(C1=CC=C(C=C1)C@@HNC(=O)OC(C)(C)C)(O)O

The BOC-protected version serves as an important intermediate in organic synthesis, protecting the amine functionality during selective reactions . This protective strategy is commonly used in multistep syntheses involving amine-containing compounds.

Storage ParameterRecommendation
Temperature2-8°C
EnvironmentProtect from moisture and light
ContainerAirtight, inert container
Stock SolutionFor -80°C storage: use within 6 months; for -20°C storage: use within 1 month

Solution Preparation

The compound may be prepared in various solvents depending on the intended application. For stock solutions, the following guidelines can be applied :

ConcentrationAmount of Compound
1 mM0.165 g in 1000 mL
5 mM0.825 g in 1000 mL
10 mM1.65 g in 1000 mL

To increase solubility, heating to 37°C followed by sonication in an ultrasonic bath may be necessary .

Hazard CommunicationDetails
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, eye contact procedures)
Usage RestrictionProducts are for research use only. Not for human use .

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